molecular formula C14H15Br2N4Ni-4 B13897731 Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide CAS No. 894102-11-5

Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide

Cat. No.: B13897731
CAS No.: 894102-11-5
M. Wt: 457.80 g/mol
InChI Key: OKUAPBJEDJKSQO-UHFFFAOYSA-L
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Chemical Reactions Analysis

Types of Reactions: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide is widely used as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Kumada-Tamao-Corriu reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties are valuable in the synthesis of biologically active molecules and pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and materials. Its catalytic efficiency and selectivity make it a valuable tool in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide involves the coordination of the nickel center with the pyridine and imidazole ligands, forming a stable complex. This complex can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial in catalytic cycles for cross-coupling reactions .

Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the cross-coupling reactions. The pathways include the formation of carbon-carbon bonds through the catalytic cycle mentioned above .

Comparison with Similar Compounds

Uniqueness: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide is unique due to its high catalytic efficiency, selectivity, and relatively low cost compared to palladium-based catalysts. Its ability to operate under milder conditions also makes it an attractive option for various synthetic applications .

Properties

CAS No.

894102-11-5

Molecular Formula

C14H15Br2N4Ni-4

Molecular Weight

457.80 g/mol

IUPAC Name

bromonickel;1-methyl-3-[3-(3-methyl-2H-imidazol-2-id-1-yl)benzene-2-id-1-yl]-2H-imidazol-2-ide;bromide

InChI

InChI=1S/C14H15N4.2BrH.Ni/c1-15-6-8-17(11-15)13-4-3-5-14(10-13)18-9-7-16(2)12-18;;;/h3-9,11-12H,1-2H3;2*1H;/q-3;;;+1/p-2

InChI Key

OKUAPBJEDJKSQO-UHFFFAOYSA-L

Canonical SMILES

CN1[CH-]N(C=C1)C2=[C-]C(=CC=C2)N3[CH-]N(C=C3)C.[Ni]Br.[Br-]

Origin of Product

United States

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